molecular formula C14H22N2O2 B14908667 1-(Benzylamino)-3-morpholinopropan-2-ol

1-(Benzylamino)-3-morpholinopropan-2-ol

Cat. No.: B14908667
M. Wt: 250.34 g/mol
InChI Key: LXLAHOKRZPJHSM-UHFFFAOYSA-N
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Description

1-(Benzylamino)-3-morpholinopropan-2-ol is an organic compound that features a benzylamino group and a morpholine ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)-3-morpholinopropan-2-ol typically involves the reaction of benzylamine with epichlorohydrin, followed by the introduction of morpholine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylamino)-3-morpholinopropan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the benzylamino or morpholine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Benzylamino)-3-morpholinopropan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 1-(Benzylamino)-3-morpholinopropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds with active sites, while the morpholine ring may enhance the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    Morpholine: A heterocyclic amine with a similar ring structure.

    3-Morpholinopropanol: A compound with a morpholine ring attached to a propanol backbone.

Uniqueness: 1-(Benzylamino)-3-morpholinopropan-2-ol is unique due to the combination of the benzylamino group and the morpholine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in the individual components.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

1-(benzylamino)-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C14H22N2O2/c17-14(12-16-6-8-18-9-7-16)11-15-10-13-4-2-1-3-5-13/h1-5,14-15,17H,6-12H2

InChI Key

LXLAHOKRZPJHSM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(CNCC2=CC=CC=C2)O

Origin of Product

United States

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